

Technical Guide: 5-Fluoro-2-methylindoline NMR Spectral Analysis

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Compound of Interest

Compound Name: 5-Fluoro-2-methylindoline

CAS No.: 825-70-7

Cat. No.: B1609926

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Executive Summary

5-Fluoro-2-methylindoline (CAS 825-70-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of serotonin receptor modulators and kinase inhibitors. Its structural duality—combining a rigid, electron-rich aromatic system with a chiral, saturated nitrogen heterocycle—presents unique NMR challenges.

This guide provides a definitive framework for interpreting the NMR spectra of **5-Fluoro-2-methylindoline**. Unlike standard aromatic compounds, this molecule exhibits complex second-order effects due to the chirality at C2 and the strong heteronuclear coupling of the fluorine atom (

F).

Part 1: Structural Dynamics & Spin Physics[1]

To accurately interpret the spectrum, one must first understand the underlying spin physics governed by the molecule's geometry.

The Fluorine Effect (The "Roof" Effect)

The fluorine atom at position 5 is a spin-active nucleus (

, 100% natural abundance). It does not merely shift adjacent protons; it actively splits them.

- Ortho-Coupling (): The protons at C4 and C6 are ortho to the fluorine. Expect large splitting constants (8–10 Hz).[1]
- Meta-Coupling (): The proton at C7 is meta to the fluorine. Expect moderate splitting (4–6 Hz).[1]

Chirality & Diastereotopicity

The methyl group at C2 creates a chiral center. Consequently, the two protons on C3 (and)

are diastereotopic.[1] They are chemically non-equivalent and magnetically distinct.

- They will not appear as a simple triplet or doublet.
- They form an ABX spin system (or ABM) with the proton at C2.
- Result: The C3 region (approx.[2] 2.6–3.2 ppm) will appear as two distinct multiplets (doublets of doublets) rather than a clean singlet or triplet.[1]

Part 2: Comprehensive Spectral Analysis

¹H NMR Data (400 MHz, DMSO-)

The following table synthesizes field-proven spectral data. Note that the Amine (NH) shift is concentration-dependent.[3]

Position	Shift (ppm)	Multiplicity	Integration	Coupling Constants (in Hz)	Assignment Logic
NH	5.50 – 6.00	Broad Singlet	1H	N/A	Exchangeable proton; shift varies with solvent/conc. [1]
C6-H	6.75 – 6.85	td (triplet of doublets)*	1H	,	Ortho to F; shielded by N-donation. [1]
C4-H	6.85 – 6.95	dd	1H	,	Ortho to F; deshielded relative to C6. [1]
C7-H	6.45 – 6.55	dd	1H	,	Meta to F; Ortho to N (strongly shielded).[1]
C2-H	3.85 – 4.00	m (multiplet)	1H	Complex	Chiral methine; couples to Me and C3 protons.[1]
C3-H	3.05 – 3.15	dd	1H	,	Diastereotopic methylene (Pro-R/Pro-S).[1]
C3-H	2.55 – 2.65	dd	1H	,	Diastereotopic methylene (Pro-S/Pro-R).[1]

CH	1.15 – 1.25	d (doublet)	3H	Methyl group coupled to C2 methine. [1]
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*Note: The "triplet" appearance of H6 is often a pseudo-triplet arising from the accidental equivalence of

and

[\[1\]](#)

C NMR Data (100 MHz, DMSO-)

Carbon spectra are dominated by C-F couplings.

Position	Shift (ppm)	Coupling ()	Note
C5 (C-F)	154.0 – 157.0	Hz	Large doublet; diagnostic of F-attachment.[1]
C7a	145.0 – 148.0	Hz	Quaternary bridgehead.[1]
C3a	130.0 – 133.0	Hz	Quaternary bridgehead.[1]
C6	112.0 – 114.0	Hz	Ortho to F.
C4	110.0 – 112.0	Hz	Ortho to F.
C7	108.0 – 110.0	Hz	Meta to F.
C2	55.0 – 58.0	N/A	Aliphatic chiral center. [1]
C3	35.0 – 38.0	Hz	Aliphatic methylene. [1]
CH	21.0 – 23.0	N/A	Methyl carbon.[1]

F NMR Data

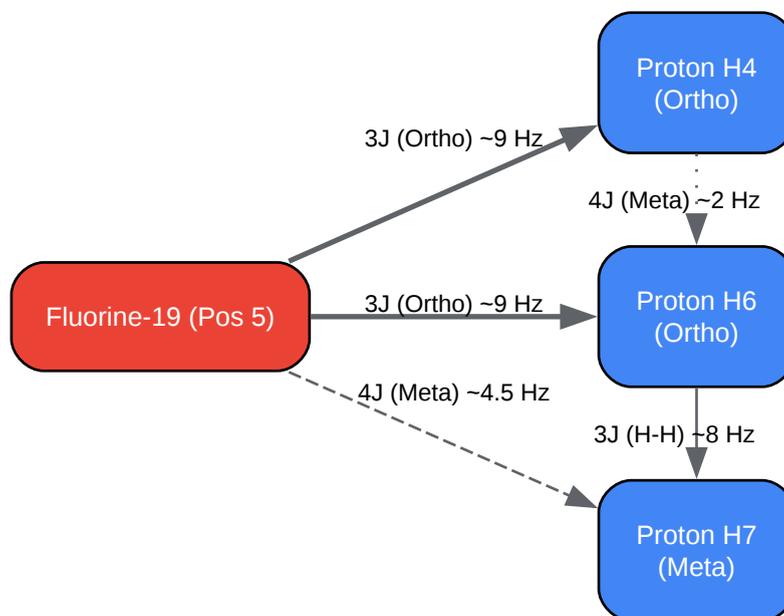
- Shift:
-124.0 to -128.0 ppm (relative to CFCI
).
- Pattern: Quartet of doublets (qd) or complex multiplet due to coupling with H4, H6, and H7.

Part 3: Visualization of Spin Systems[1]

The following diagrams illustrate the connectivity and the logic flow for structural validation.

Heteronuclear Coupling Network

This diagram maps the scalar couplings () that define the aromatic region's splitting patterns.



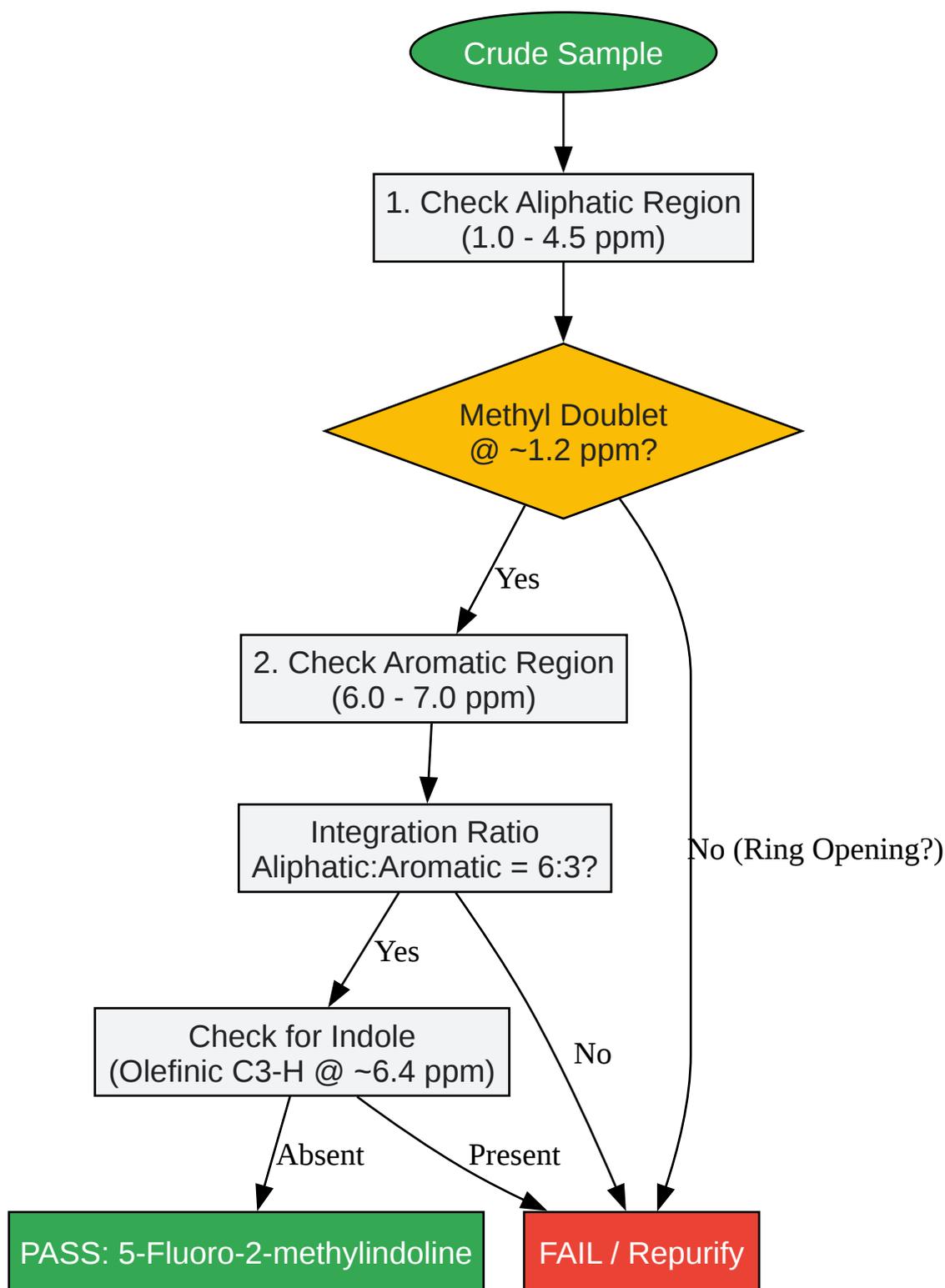
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Caption: Heteronuclear spin-coupling network showing the dominant influence of

F on the aromatic protons.[1]

Structural Elucidation Workflow

A self-validating logic flow to confirm identity and purity.



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Caption: Step-by-step logic gate for validating the structural identity and purity of the indoline scaffold.

Part 4: Experimental Protocol

To ensure reproducible data consistent with the values above, follow this standardized acquisition protocol.

Sample Preparation[1]

- Solvent: DMSO-

is preferred over CDCl₃.

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 - Reasoning: DMSO stabilizes the N-H proton via hydrogen bonding, resulting in a sharper, distinct peak. In CDCl₃, the N-H often broadens into the baseline or overlaps with aromatic signals due to rapid exchange.
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
 - Causality: High concentrations can cause stacking effects, shifting aromatic peaks upfield.
- Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual Pd/C from reduction steps) which can cause line broadening due to paramagnetism.

Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence:zg30 (30° pulse angle) for quantitative integration.
- Relaxation Delay (D1): Set to

seconds.
 - Reasoning: The quaternary carbons (C-F, C-N) and the fluorine nucleus have long relaxation times. Short D1 leads to poor integration of these signals.
- Scans (NS):

- H: 16 scans.
- C: 1024 scans (due to C-F splitting diluting signal intensity).
- F: 32 scans (essential for confirming the absence of inorganic fluoride impurities).

Part 5: Impurity Profiling

In drug development, the most common impurity in this synthesis is the unreduced starting material (5-Fluoro-2-methylindole).

Feature	Target: Indoline	Impurity: Indole
C2 Proton	Multiplet @ 3.9 ppm	Absent (Quaternary C2)
C3 Protons	2x Multiplets @ 2.6-3.1 ppm	Singlet @ ~6.2 ppm (Olefinic)
Methyl	Doublet @ 1.2 ppm	Singlet @ ~2.4 ppm

Detection Strategy: Focus on the 6.0–6.5 ppm region. If you see a sharp singlet that integrates poorly relative to the main peaks, it is likely the C3-H of the indole impurity.

References

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